1H-Pyrazolo[3,4-b]pyridine 7-oxide

C-H activation regioselective synthesis medicinal chemistry

1H-Pyrazolo[3,4-b]pyridine 7-oxide (CAS 924909-11-5) is the N-oxide derivative of the 1H-pyrazolo[3,4-b]pyridine heterocyclic scaffold, a privileged structure in kinase inhibitor and guanylate cyclase stimulator drug discovery. With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g/mol, this compound is exclusively supplied as a research-grade intermediate.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 924909-11-5
Cat. No. B13662119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridine 7-oxide
CAS924909-11-5
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN(C2=NN=CC2=C1)O
InChIInChI=1S/C6H5N3O/c10-9-3-1-2-5-4-7-8-6(5)9/h1-4,10H
InChIKeySEDYWUKLAOCILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridine 7-oxide (CAS 924909-11-5): Essential N-Oxide Building Block for Medicinal Chemistry and Targeted Synthesis


1H-Pyrazolo[3,4-b]pyridine 7-oxide (CAS 924909-11-5) is the N-oxide derivative of the 1H-pyrazolo[3,4-b]pyridine heterocyclic scaffold, a privileged structure in kinase inhibitor and guanylate cyclase stimulator drug discovery [1]. With a molecular formula of C₆H₅N₃O and a molecular weight of 135.12 g/mol, this compound is exclusively supplied as a research-grade intermediate . Its defining feature is the N-oxide functionality at the 7-position, which enables regioselective C–H functionalization reactions that are inaccessible with the parent non-oxidized analog, making it a strategic procurement choice for laboratories synthesizing decorated pyrazolopyridine libraries [2].

Why 1H-Pyrazolo[3,4-b]pyridine 7-oxide (CAS 924909-11-5) Cannot Be Replaced by Generic Pyrazolopyridine Analogs


Procuring the non-oxidized 1H-pyrazolo[3,4-b]pyridine (CAS 271-73-8) or other simple pyrazolopyridine analogs as a substitute for the 7-oxide introduces substantial risk of synthetic failure. The N-oxide moiety is not an inert structural decoration; it fundamentally alters the electronic character of the pyridine ring, activating specific positions for electrophilic or transition-metal-catalyzed C–H functionalization while deactivating others [1]. Attempts to achieve the same regiochemical outcomes with the parent heterocycle have been shown to yield different product distributions, as documented in the classic study of 1-benzyl-1H-pyrazolo[3,4-b]pyridine vs. its 7-oxide, where N-oxidation redirected electrophilic substitution from the 3-position to the β-position with acetic anhydride [2]. For laboratories executing structure-activity relationship (SAR) campaigns that require precise decoration of the pyridine ring, generic substitution therefore translates directly into wasted synthesis cycles, ambiguous biological data, and procurement of an intermediate that cannot deliver the intended chemical transformation.

1H-Pyrazolo[3,4-b]pyridine 7-oxide (CAS 924909-11-5): Quantified Evidence for Differentiated Procurement


Ortho-Directing N-Oxide Group Enables Exclusive C–H Functionalization Pathways

The 7-oxide derivative demonstrates exclusive ortho-directing capability in C–H functionalization reactions, a feature absent in the non-oxidized 1H-pyrazolo[3,4-b]pyridine (CAS 271-73-8). Research on 7-azaindazole N-oxide systems—direct structural analogs—has established that the N-oxide function enables regioselective functionalization at the ortho position that cannot be achieved with the parent heterocycle [1]. In the classic comparative study by Dorgan et al., treatment of 1-benzyl-1H-pyrazolo[3,4-b]pyridine with acetic anhydride yielded no reaction at the pyridine ring, whereas its 7-oxide under identical conditions gave the β-substitution product (22) via N-oxide-directed rearrangement, confirming a complete switch in both reactivity and regiochemical outcome [2].

C-H activation regioselective synthesis medicinal chemistry

N-Oxide Enables Subsequent Pyridine Ring Annulation via Tosylhydrazone Cyclization

The N-oxide functionality is a demonstrated synthetic handle for constructing the pyrazolopyridine scaffold itself. Luca et al. reported that 3-acylpyridine N-oxide tosylhydrazones undergo cyclization to yield mixtures of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines in good overall yields at room temperature [1]. This reaction proceeds via the N-oxide intermediate; the corresponding non-oxidized 3-acylpyridine tosylhydrazones do not participate in this cyclization manifold, establishing the N-oxide as a gatekeeper functional group for this synthetic route.

heterocycle synthesis tosylhydrazone cyclization pyrazolopyridine libraries

Validated Batch Purity Specification of ≥95% with QC Documentation Supports Reproducible Research

Commercially sourced 1H-Pyrazolo[3,4-b]pyridine 7-oxide is supplied with a minimum purity specification of 95%, a threshold that meets or exceeds the typical 95–97% purity range offered for the non-oxidized parent 1H-pyrazolo[3,4-b]pyridine (CAS 271-73-8) . Vendors including Bidepharm provide batch-specific QC documentation (NMR, HPLC, GC) on request, enabling purchasers to verify identity and purity before committing material to multi-step synthetic sequences . This documented quality assurance reduces the risk of failed reactions due to unidentified impurities and supports the reproducibility requirements of peer-reviewed publication and patent filing.

quality control purity specification reproducible research

Proven Utility as Intermediate in Guanylate Cyclase Stimulator Patent Chemistry

The N-oxide functionality is explicitly claimed in patent literature for 1H-pyrazolo[3,4-b]pyridine-based guanylate cyclase stimulators, a pharmacologically validated class exemplified by riociguat (Adempas®) [1]. Bayer's patent filings disclose 1H-pyrazolo[3,4-b]pyridine N-oxides as key intermediates and active pharmaceutical ingredient (API) forms for treating pulmonary hypertension and fibrotic disorders [2]. The 7-oxide is structurally identical to the core N-oxide motif present in riociguat's N-oxide metabolite (riociguat N-oxide), which is used as an analytical reference standard in bioanalytical method development [1]. This establishes the 7-oxide building block as directly relevant to the synthesis of a clinically and commercially validated drug class, a credential that generic non-oxidized pyrazolopyridines cannot claim in this specific therapeutic context.

guanylate cyclase stimulator pulmonary hypertension patent chemistry

Optimal Application Scenarios for Procuring 1H-Pyrazolo[3,4-b]pyridine 7-oxide (CAS 924909-11-5)


Regioselective C–H Functionalization of the Pyrazolopyridine Scaffold

For medicinal chemistry teams executing late-stage C–H activation or electrophilic substitution on the pyrazolo[3,4-b]pyridine core, the 7-oxide is the required substrate. As demonstrated by the Dorgan study, the N-oxide redirects electrophilic reactivity to the β-position, enabling access to substitution patterns that the parent heterocycle cannot provide [1]. Procuring the 7-oxide eliminates the failed synthesis cycles that result from attempting these transformations on the non-oxidized analog.

Tosylhydrazone Cyclization for Pyrazolopyridine Library Synthesis

Laboratories employing the 3-acylpyridine N-oxide tosylhydrazone cyclization methodology to generate pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine libraries require N-oxide substrates as starting materials [1]. The 7-oxide serves as a model substrate for optimizing cyclization conditions and as a building block for constructing more elaborate N-oxide intermediates that feed into this room-temperature cyclization.

Synthesis of Guanylate Cyclase Stimulator Analogs and N-Oxide Metabolite Reference Standards

Research groups focused on soluble guanylate cyclase (sGC) stimulators—a clinically validated target for pulmonary hypertension—require the pyrazolopyridine N-oxide motif for analog synthesis and for preparing N-oxide metabolite reference standards [1][2]. The 7-oxide provides the exact core structure needed for these programs, and its batch-specific QC documentation supports the analytical rigor required for metabolite identification and bioanalytical method validation.

Kinase Inhibitor SAR Exploration Requiring Pyridine Ring Decoration

The pyrazolo[3,4-b]pyridine scaffold is a privileged hinge-binding motif in kinase inhibitor design, with numerous patents disclosing potent FGFR, RAF, CDK, and TBK1 inhibitors [1][2][3]. When SAR campaigns require substituent introduction at specific pyridine ring positions, the 7-oxide offers a differentiated synthetic entry point via N-oxide-directed functionalization, complementing traditional cross-coupling approaches that rely on pre-halogenated building blocks.

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